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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
bromodifluoromethane (CHBrF2), a compound of interest in various chemical and
pharmaceutical applications. The document summarizes key quantitative data in structured
tables, details experimental protocols for the determination of these properties, and includes
visualizations of its application in synthetic pathways relevant to drug development. This guide
is intended to be a valuable resource for researchers and professionals requiring accurate
thermodynamic data and methodological insights for CHBrF2.

Chemical Identity and Safety

Bromodifluoromethane, also known as Halon 1201, is a hydrobromofluorocarbon. Its key
identifiers are listed in the table below.
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Identifier Value

Chemical Formula CHBrF2

Molar Mass 130.92 g/mol [1]

CAS Number 1511-62-2

Synonyms Difluorobromomethane, HBFC-22B1, R-22B1[1]

Safety Information: Bromodifluoromethane is a colorless gas.[2] As a gaseous substance,
appropriate safety precautions must be taken when handling it. It is crucial to work in a well-
ventilated area and use personal protective equipment. For detailed safety and handling
information, refer to the material safety data sheet (MSDS).

Thermodynamic Properties

The thermodynamic properties of bromodifluoromethane gas are essential for understanding
its behavior in chemical reactions and for process design. The following tables summarize the
key thermodynamic data available for this compound.

Physical Properties

Property Value

Boiling Point -14.6 °C

Melting Point -145 °C

Critical Temperature 138.83 °C (411.98 K)
Critical Pressure 5.2 MPa

Enthalpy, Entropy, and Gibbs Free Energy
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Property Value
Standard Enthalpy of Formation (AfH°gas) -425.3 + 0.9 kJ/mol[3]
Standard Molar Entropy (S°gas,1 bar) Data not readily available in searched sources

Standard Gibbs Free Energy of Formation

Data not readily available in searched sources
(AfG®)

Further research is required to obtain reliable experimental or calculated values for the
standard molar entropy and standard Gibbs free energy of formation of
Bromodifluoromethane gas.

Heat Capacity

The ideal gas heat capacity (Cp) of a substance is a measure of the energy required to raise its
temperature. This property is temperature-dependent.

Temperature (K) Ideal Gas Heat Capacity (Cp) (J/mol-K)

Data not readily available in searched sources Data not readily available in searched sources

A comprehensive table of the ideal gas heat capacity of Bromodifluoromethane as a function
of temperature is not readily available in the searched literature. This data is typically
determined experimentally or calculated using statistical mechanics based on spectroscopic
data.

Experimental Protocols for Determining
Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental
methodologies. The following sections outline the general principles of the key experimental
techniques used for gases like bromodifluoromethane.

Determination of Enthalpy of Formation by Bomb
Calorimetry
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The standard enthalpy of formation of a compound is often determined indirectly by measuring
the enthalpy of a reaction involving that compound, such as a combustion reaction, using a
bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume
container (the "bomb") filled with excess oxygen under pressure. The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change of
the water is measured.

Experimental Workflow:

Click to download full resolution via product page
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Detailed Steps:

o Sample Preparation: A precise mass of the liquid or gaseous sample is introduced into a
crucible within the bomb.

» Calorimeter Setup: The bomb is sealed, purged, and then filled with high-pressure oxygen. It
is then submerged in a known volume of water in an insulated container (the calorimeter).
The system is allowed to reach thermal equilibrium.

« Ignition and Measurement: The sample is ignited electrically. The temperature of the water is
recorded at regular intervals before, during, and after the reaction to determine the
temperature change (AT).

o Calculation: The heat of combustion at constant volume (AU_comb) is calculated from the
temperature change and the heat capacity of the calorimeter. This is then converted to the
enthalpy of combustion at constant pressure (AH_comb). Using Hess's law and the known
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standard enthalpies of formation of the combustion products (e.g., CO2, H20, HF, HBr), the
standard enthalpy of formation of the compound can be determined.

Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume
(Cv). Flow calorimetry is a common method for determining the Cp of gases.

Principle: A continuous flow of the gas at a known rate is passed through a calorimeter where a
measured amount of heat is supplied electrically. The resulting temperature increase of the gas
IS measured.

Experimental Workflow:

Gas Inlet |—>| Flow Controller |—>

Heater (Known Power) |—>| Outlet Temperature Measurement (T2) |—>

Inlet Temperature Measurement (T1) |—> Gas Outlet

Click to download full resolution via product page
Caption: Schematic of a continuous flow calorimeter for gas heat capacity measurement.
Detailed Steps:
o Gas Flow: The gas is passed through the calorimeter at a constant, known molar flow rate.
e Heating: A known amount of electrical power (heat) is supplied to the gas stream.

o Temperature Measurement: The temperature of the gas is measured before (T1) and after
(T2) the heater.

o Calculation: The heat capacity at constant pressure is calculated from the molar flow rate,
the heat input, and the temperature difference (T2 - T1).

Determination of Entropy by Statistical Mechanics

The standard molar entropy of a gas can be calculated using statistical mechanics from
molecular properties obtained from spectroscopic measurements (e.g., infrared and microwave
spectroscopy).
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Principle: The entropy of a molecule is composed of translational, rotational, vibrational, and
electronic contributions. These contributions can be calculated from the molecular mass,
moments of inertia, vibrational frequencies, and electronic energy levels.

Logical Relationship for Entropy Calculation:

Spectroscopic & Molecular Data

Molecular Mass Moments of Inertia Vibrational Frequencies Electronic Energy Levels
/ '/ Entropy Contributions l \
Translational Entropy (Strans) Rotational Entropy (Srot) Vibrational Entropy (Svib) Electronic Entropy (Selec)

Wmmatioi/sinWon

Total Molar Entropy (S°)

Click to download full resolution via product page
Caption: Calculation of standard molar entropy from molecular properties.

Methodology:

Spectroscopic Analysis: Infrared and microwave spectroscopy are used to determine the
vibrational frequencies and rotational constants of the bromodifluoromethane molecule.

e Calculation of Partition Functions: The translational, rotational, vibrational, and electronic
partition functions are calculated from the molecular properties.

o Calculation of Entropy Contributions: Each partition function is used to calculate the
corresponding contribution to the total entropy.

o Total Entropy: The total standard molar entropy is the sum of the individual contributions.
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Application in Drug Development: Synthesis of
Fluorinated Nucleoside Analogs

Fluorinated compounds play a significant role in medicinal chemistry, often enhancing the
metabolic stability and binding affinity of drug molecules. Bromodifluoromethane can serve
as a building block for the introduction of the difluoromethyl group (-CHF2) into organic
molecules, including nucleoside analogs, which are a critical class of antiviral and anticancer
agents.

The difluoromethyl group can be introduced via a nucleophilic substitution reaction where a
nucleophile, such as a deprotonated nucleobase, attacks the electrophilic carbon atom of
bromodifluoromethane, displacing the bromide ion.

Reaction Pathway:

Nucleobase (e.g., Uracil Derivative) [ Nucleophilic Attack

Difluoromethylated Nucleoside Analog

Bromodifluoromethane (CHBrEF2)

Click to download full resolution via product page
Caption: General reaction for the synthesis of a difluoromethylated nucleoside analog.

This synthetic strategy allows for the targeted modification of biologically active scaffolds,
potentially leading to the development of new therapeutic agents with improved
pharmacological properties. The thermodynamic properties of bromodifluoromethane are
crucial for optimizing the reaction conditions for such syntheses.

Conclusion

This technical guide has provided a consolidated source of information on the thermodynamic
properties of bromodifluoromethane gas. While key data such as enthalpy of formation are
available, further experimental and computational work is needed to fully characterize its
thermodynamic profile, particularly its heat capacity as a function of temperature, standard
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molar entropy, and Gibbs free energy of formation. The outlined experimental protocols provide
a basis for obtaining this missing data. The application of bromodifluoromethane in the
synthesis of fluorinated nucleoside analogs highlights its relevance in the field of drug
development, where its thermodynamic properties are essential for reaction design and
optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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